Product packaging for 1-[1-(3-Bromophenyl)ethyl]azetidine(Cat. No.:)

1-[1-(3-Bromophenyl)ethyl]azetidine

Cat. No.: B12085055
M. Wt: 240.14 g/mol
InChI Key: SKPWCMIHSOEDPR-UHFFFAOYSA-N
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Description

1-[1-(3-Bromophenyl)ethyl]azetidine is a synthetic organic compound featuring an azetidine ring substituted with a 1-(3-bromophenyl)ethyl group. This structure classifies it as a valuable intermediate in medicinal chemistry and organic synthesis. Azetidines are sought-after scaffolds in drug discovery due to their desirable physicochemical properties and contribution to molecular conformation. The presence of the bromine atom on the phenyl ring makes this compound a versatile building block for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the construction of more complex molecular architectures. Researchers utilize this and related azetidine derivatives primarily in the development of novel pharmacologically active molecules . As a building block, its applications extend to the synthesis of compounds for screening libraries and in the exploration of structure-activity relationships (SAR). Handling should occur in a well-ventilated environment, and personnel should wear appropriate protective equipment, including gloves and safety goggles . This product is intended for research and laboratory use only. It is not labeled or approved for diagnostic, therapeutic, or any personal uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14BrN B12085055 1-[1-(3-Bromophenyl)ethyl]azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

1-[1-(3-bromophenyl)ethyl]azetidine

InChI

InChI=1S/C11H14BrN/c1-9(13-6-3-7-13)10-4-2-5-11(12)8-10/h2,4-5,8-9H,3,6-7H2,1H3

InChI Key

SKPWCMIHSOEDPR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Br)N2CCC2

Origin of Product

United States

Retrosynthetic Analysis of 1 1 3 Bromophenyl Ethyl Azetidine

Strategic Disconnections for the Azetidine (B1206935) Core Formation

The azetidine ring, a strained four-membered heterocycle, is a valuable motif in medicinal chemistry. rsc.org Its construction requires specific synthetic strategies to overcome the inherent ring strain. rsc.orgmagtech.com.cn Several robust methods for forming the azetidine core can be envisioned through different retrosynthetic disconnections.

Intramolecular Nucleophilic Substitution: The most common approach involves an intramolecular SN2 reaction. frontiersin.org Retrosynthetically, this corresponds to a C-N bond disconnection, revealing a γ-amino alcohol or a 1,3-amino halide as the precursor. The Couty azetidine synthesis, for example, utilizes readily available β-amino alcohols which are converted to γ-chloroamines and cyclized under basic conditions. wikipedia.org

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions, such as the aza Paternò–Büchi reaction, offer a direct method to form the azetidine ring. rsc.orgresearchgate.net This strategy involves the disconnection of a C-C and a C-N bond, leading back to an imine and an alkene as the starting components.

Ring Contraction: Another approach involves the contraction of a more stable five-membered ring. magtech.com.cn For instance, certain substituted pyrrolidines can undergo rearrangement to form the corresponding azetidine derivatives. rsc.org

Intermolecular C–H Amination: Modern methods allow for the synthesis of azetidines via selective intermolecular C–H amination of bromoalkanes, followed by intramolecular cyclization to form the ring. nsf.gov

These strategies are summarized in the table below.

Disconnection Strategy Precursor(s) Description
Intramolecular SN2 Cyclizationγ-Amino alcohol or γ-HaloamineA terminal leaving group on a three-carbon chain is displaced by a nitrogen nucleophile to form the four-membered ring. frontiersin.orgwikipedia.org
[2+2] PhotocycloadditionImine and AlkeneA light-mediated reaction between an imine and an alkene directly forms the azetidine core. rsc.orgresearchgate.net
Ring ContractionSubstituted PyrrolidineA five-membered heterocyclic ring undergoes rearrangement to form the more strained four-membered azetidine ring. magtech.com.cn
C-H Amination/CyclizationBromoalkane and Aminating AgentA C-H bond is functionalized to introduce a nitrogen-containing group, which then cyclizes by displacing the bromide. nsf.gov

Methodological Approaches for Constructing the 3-Bromophenyl Moiety

The 3-bromophenyl group is a key structural element. Its synthesis can be approached in two primary ways: by introducing the bromine atom onto an existing aromatic ring or by utilizing a starting material that already contains the desired substitution pattern.

Electrophilic Aromatic Substitution: One potential route begins with a precursor like acetophenone. Direct bromination using bromine in the presence of a Lewis acid catalyst would be the next step. However, the acetyl group is a meta-director, meaning this reaction would favor the formation of 3'-bromoacetophenone, the desired precursor for the side chain.

Use of Pre-functionalized Starting Materials: A more direct and often more efficient approach is to begin with a commercially available compound that already possesses the 3-bromophenyl structure. This avoids potential issues with regioselectivity and side reactions during the bromination step. A variety of such precursors are readily available for further chemical modification.

The table below lists several common starting materials for the synthesis of the 3-bromophenyl moiety.

Starting Material Chemical Formula Potential Use
3'-Bromoacetophenone chemicalbook.comC₈H₇BrODirect precursor for the ethylamine side chain via reduction or reductive amination.
3-Bromobenzaldehyde (B42254)C₇H₅BrOCan be converted to the ethyl side chain through Grignard reaction followed by oxidation and amination steps.
3-Bromophenol nih.govC₆H₅BrOThe hydroxyl group can be modified to introduce the desired side chain.
(3-Bromophenyl)methanol matrix-fine-chemicals.comC₇H₇BrOThe alcohol can be oxidized to the corresponding aldehyde or ketone.

Considerations for the Stereocenter and Ethyl Side Chain Introduction

The target molecule possesses a single stereocenter at the benzylic carbon. The creation of this chiral center with high enantiomeric purity is a critical challenge in the synthesis. The most logical precursor to the 1-(3-bromophenyl)ethylamine side chain is 3'-bromoacetophenone.

Reductive Amination: A straightforward method is the direct reductive amination of 3'-bromoacetophenone with azetidine. However, without a chiral influence, this would result in a racemic mixture of the final product.

Asymmetric Synthesis of 1-(3-Bromophenyl)ethylamine: To achieve an enantiomerically pure product, a stereoselective synthesis of the chiral amine intermediate is necessary. This can be accomplished through several established methods before its attachment to the azetidine ring.

Asymmetric Reduction of an Imine/Oxime: 3'-Bromoacetophenone can be converted to its corresponding oxime. chemicalbook.com The asymmetric hydrogenation of this oxime using a chiral catalyst, such as a Ruthenium-BINAP complex, can yield the chiral amine with high enantioselectivity. chemicalbook.com

Use of Chiral Auxiliaries: Chiral auxiliaries, such as (R)- or (S)-1-phenylethylamine, can be used to induce diastereoselectivity in reactions. mdpi.comnih.govresearchgate.net The resulting diastereomers can often be separated chromatographically, followed by the removal of the auxiliary to yield the enantiopure amine.

Enzymatic Resolution: Chemo-enzymatic methods, often employing lipases, can be used for the kinetic resolution of racemic 1-phenylethylamine derivatives to obtain one enantiomer in high purity. mdpi.com

The following table outlines key strategies for introducing the chiral center.

Method Precursor Description
Asymmetric Hydrogenation chemicalbook.com1-(3-bromophenyl)ethanone oximeThe C=N double bond of the oxime is reduced using H₂ gas and a chiral metal catalyst (e.g., Ru-BINAP), creating the stereocenter with high enantiomeric excess.
Diastereoselective Cyclization mdpi.comN/AA chiral auxiliary attached to a precursor molecule directs the stereochemical outcome of a cyclization reaction, which is a key step in some syntheses of natural products.
Enzymatic Resolution mdpi.comRacemic 1-(3-bromophenyl)ethylamineAn enzyme selectively reacts with one enantiomer of the racemic amine, allowing for the separation of the unreacted, enantiopure amine.

Advanced Synthetic Methodologies for 1 1 3 Bromophenyl Ethyl Azetidine and Its Structural Analogues

Azetidine (B1206935) Ring Construction Tactics

The formation of the azetidine ring can be broadly categorized into two main approaches: intramolecular cyclization reactions and cycloaddition reactions. Each strategy offers distinct advantages and is suited for different substitution patterns and functional group tolerances.

Intramolecular Cyclization Reactions for Azetidine Formation

Intramolecular cyclization is a powerful and widely employed method for constructing azetidine rings. This approach involves the formation of a carbon-nitrogen bond within a single molecule, typically through the displacement of a leaving group by a nitrogen nucleophile.

A cornerstone of azetidine synthesis is the intramolecular S_N2 reaction, where a nitrogen atom attacks a carbon atom bearing a suitable leaving group. nih.gov Common leaving groups include halides (e.g., bromine), sulfonates (e.g., mesylates, tosylates), and the strained rings of epoxides and aziridines. nih.govresearchgate.net This method is highly effective for creating the strained four-membered ring.

For instance, the synthesis of N-trityl-2-amino-4-bromobutanoate can be accomplished through an intramolecular cyclization, highlighting the utility of halides as leaving groups in forming the azetidine core. researchgate.net Similarly, the ring expansion of propargylic aziridines can be achieved through a rearrangement initiated by nucleophilic attack, followed by a gold-catalyzed ring-closing step. acs.org This demonstrates the versatility of using strained three-membered rings as precursors.

The choice of leaving group and reaction conditions can significantly influence the yield and stereoselectivity of the cyclization. For example, the intramolecular amination of organoboronates proceeds via a 1,2-metalate shift of an aminoboron "ate" complex to furnish azetidines. organic-chemistry.org

A notable and more recent advancement in intramolecular cyclization is the Lewis acid-catalyzed regioselective aminolysis of epoxides. nih.govfrontiersin.orgnih.gov Specifically, the use of lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) as a catalyst has been shown to effectively promote the intramolecular aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.govfrontiersin.orgnih.govelsevierpure.com This method is particularly valuable as it tolerates a variety of functional groups that might be sensitive to other acidic conditions. frontiersin.orgnih.gov

The regioselectivity of this reaction is crucial. The La(OTf)₃ catalyst promotes C3-selective intramolecular aminolysis of the cis-epoxy amine, leading to the desired azetidine ring. nih.govfrontiersin.org This is in contrast to the corresponding trans-3,4-epoxy amines, which, under similar catalytic conditions, undergo a 5-endo-tet cyclization to form 3-hydroxypyrrolidines. nih.govfrontiersin.org This highlights the profound influence of substrate stereochemistry on the reaction outcome. Computational studies suggest that the coordination of the lanthanum(III) catalyst to the substrate and/or product is responsible for this remarkable difference in regioselectivity. frontiersin.org

This methodology provides an alternative route to constructing the azetidine ring, especially for structures where a carbonyl group is desired adjacent to the ring, offering a scaffold for further functionalization. nih.govfrontiersin.org

Cycloaddition Approaches to Azetidines

Cycloaddition reactions, particularly [2+2] cycloadditions, represent another major pathway for the synthesis of azetidines. elsevier.com These reactions involve the combination of two unsaturated molecules (or parts of the same molecule) to form a four-membered ring.

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a highly efficient method for synthesizing functionalized azetidines. rsc.org However, its application has been historically limited due to challenges associated with the photophysical properties of many imines. rsc.orgresearchgate.net

Recent advancements have overcome some of these limitations through the use of visible-light-mediated intermolecular aza Paternò-Büchi reactions. nih.govspringernature.com A significant breakthrough involves the use of 2-isoxazoline-3-carboxylates as oxime precursors. nih.govrsc.org These compounds, when activated by a suitable iridium photocatalyst via triplet energy transfer, undergo [2+2] cycloaddition with a broad range of alkenes. nih.govspringernature.comrsc.org This approach is characterized by its operational simplicity, mild reaction conditions, and wide substrate scope, allowing for the synthesis of highly functionalized azetidines from readily available starting materials. nih.gov The resulting azetidine products can often be deprotected to yield free, unprotected azetidines. nih.gov

Formal [2+2] cycloadditions provide another versatile route to azetidine-containing structures. These reactions often proceed in a stepwise manner rather than a concerted fashion. mdpi.comresearchgate.net A classic example is the Staudinger synthesis of β-lactams (2-azetidinones), which involves the reaction of a ketene (B1206846) with an imine. mdpi.com This reaction is considered a formal [2+2] cycloaddition and typically proceeds through a zwitterionic intermediate. mdpi.com

More complex variations of formal [2+2] cycloadditions have been developed to access a wider range of azetidine derivatives. While direct examples for the specific synthesis of 1-[1-(3-Bromophenyl)ethyl]azetidine via this method are not explicitly detailed in the provided context, the principles of formal cycloadditions are broadly applicable to the synthesis of substituted azetidines. The reaction of α-amidomalonates with enones, for instance, can lead to highly functionalized cyclic products, and similar strategies could be envisioned for the construction of the azetidine ring.

Strain-Release Functionalization of Small Ring Systems

The inherent ring strain of small, fused bicyclic systems can be harnessed as a thermodynamic driving force for the synthesis of complex molecules. This "strain-release" approach allows for the formation of functionalized azetidines from highly strained precursors. arkat-usa.orgbris.ac.uk

1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as valuable synthetic intermediates for the preparation of functionalized azetidines. arkat-usa.org The transformations of ABBs typically proceed through the cleavage of the central, highly strained C3-N bond, enabling functionalization at the 1- and 3-positions of the azetidine ring. arkat-usa.org This strain-release-driven functionalization has become a significant strategy for accessing diverse azetidine derivatives. nih.gov

Recent advancements have expanded the utility of ABBs. A versatile cation-driven activation strategy has been developed, capitalizing on the use of Csp³ precursors that can form reactive (aza)oxyallyl cations. nih.gov This N-activation leads to the formation of a C-N bond and subsequent C3 activation, furnishing 1,3-functionalized azetidines. nih.gov Another method involves the direct alkylation of ABBs with organometal reagents in the presence of a copper catalyst to rapidly prepare bis-functionalized azetidines bearing alkyl, allyl, vinyl, and benzyl (B1604629) groups. researchgate.net Furthermore, a strategy using in situ generated aza-ortho-quinone methide promoted by hexafluoroisopropanol (HFIP) provides another pathway for the N/C3-functionalization of ABBs. bohrium.com These methods showcase the potential of ABBs for the modular synthesis of sp³-rich heterocycles with applications in drug discovery. bris.ac.uk

Table 2: Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butane (ABB)

Reagent/Catalyst SystemFunctionalization TypeResulting StructureReference
Aryl Grignard Reagents / Pd-catalysisN/C3-diarylation1,3-Bisarylazetidines arkat-usa.org
Organometal Reagents / Cu(OTf)₂N/C3-bis-functionalizationAzetidines with alkyl, allyl, vinyl, benzyl groups researchgate.net
Aza-ortho-quinone methide / HFIPN/C3-functionalizationFunctionalized Azetidines bohrium.com
Csp³ precursors forming (aza)oxyallyl cationsCation-driven N/C3-functionalization1,3-Functionalized Azetidines nih.gov

A "build and release" strategy combining photochemical cyclization and strain-release functionalization offers a sustainable route to highly substituted azetidine derivatives. beilstein-journals.orgnih.gov This approach utilizes the photochemical Norrish-Yang cyclization of α-aminoacetophenones to construct highly strained azetidinol (B8437883) intermediates. beilstein-journals.orgresearchgate.net The energy of photons is used to overcome the energetic barrier of forming the four-membered ring. nih.gov

During light irradiation, 3-phenylazetidinols are forged as key intermediates. beilstein-journals.org These photogenerated azetidinols are then susceptible to ring-opening reactions upon the addition of triggers like electron-deficient ketones or boronic acids. beilstein-journals.orgnih.gov The success of this two-step process is critically dependent on the choice of the nitrogen protecting group, with a benzhydryl group found to be optimal for orchestrating the photochemical cyclization and facilitating the subsequent ring-opening. beilstein-journals.orguni-mainz.de This method effectively achieves a formal transposition of a methyl group and provides access to highly functionalized molecules that would be challenging to prepare using traditional methods. beilstein-journals.org

Transition Metal-Catalyzed Azetidine Syntheses

Transition metal catalysis provides powerful and efficient pathways for constructing the azetidine ring, often through the formation of previously inaccessible bonds under mild conditions.

Palladium-catalyzed intramolecular amination of unactivated C-H bonds is an efficient method for synthesizing azetidines. organic-chemistry.orgacs.org This strategy transforms γ-C(sp³)-H bonds into C-N bonds, directly forming the azetidine ring. organic-chemistry.org The reaction typically employs a picolinamide (B142947) (PA) protected amine substrate, where the picolinamide acts as a directing group, guiding the palladium catalyst to the specific C-H bond. organic-chemistry.orgacs.org

The process is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle and is notable for its use of inexpensive reagents, low catalyst loading, and convenient operating conditions. organic-chemistry.orgpsu.edu This C-H activation/amination approach allows for predictable selectivity and has been successfully applied to synthesize a range of azetidine, pyrrolidine, and indoline (B122111) compounds from the corresponding amine precursors. organic-chemistry.orgorganic-chemistry.org

Table 3: Palladium-Catalyzed Intramolecular C-H Amination for Azetidine Synthesis organic-chemistry.org

SubstrateCatalyst SystemProductYield
N-(2-picolinoyl)-3,3-dimethylbutan-2-aminePd(OAc)₂, PhI(OAc)₂2-tert-Butyl-2-methylazetidine derivativeHigh
N-(2-picolinoyl)-2-aminoadamantanePd(OAc)₂, PhI(OAc)₂Fused azetidine derivativeHigh
N-(2-picolinoyl)-2-methyl-1-phenylpropan-2-aminePd(OAc)₂, PhI(OAc)₂2,2-Dimethyl-3-phenylazetidine derivativeHigh

Gold catalysis has enabled a flexible and stereoselective synthesis of chiral azetidin-3-ones, which are versatile precursors for other azetidine derivatives. nih.govnih.gov The key reaction is a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov These starting materials are readily accessible in high enantiomeric excess. nih.gov

The mechanism involves the generation of reactive α-oxogold carbene intermediates via the intermolecular oxidation of the alkyne moiety of the N-propargylsulfonamide. nih.gov This reactive intermediate subsequently undergoes an intramolecular N-H insertion to form the azetidin-3-one (B1332698) ring with high efficiency. nih.gov This method is compatible with various acid-labile protecting groups, such as Boc and MOM, due to the absence of acid additives. nih.gov The use of a t-butanesulfonyl (Bus) protecting group is particularly advantageous as it can be easily removed from the final azetidine product under acidic conditions. nih.govnih.gov

Table 4: Gold-Catalyzed Synthesis of Azetidin-3-Ones nih.gov

Substrate Substituent (R)Protecting Group (PG)YieldEnantiomeric Excess (e.e.)
Phenylt-Butanesulfonyl (Bus)HighExcellent
4-Methoxyphenylt-Butanesulfonyl (Bus)HighExcellent
2-Naphthylt-Butanesulfonyl (Bus)HighExcellent
Cyclohexylt-Butanesulfonyl (Bus)72%Excellent
PhenylBocToleratedExcellent
4-MethoxyphenylMOMToleratedExcellent
PhenylTBDPSToleratedExcellent

Introduction of the (3-Bromophenyl)ethyl Substituent

The introduction of the (3-bromophenyl)ethyl group onto the azetidine nitrogen can be achieved through various coupling strategies, which are instrumental in creating the final target molecule.

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used to attach aryl groups to heterocyclic scaffolds like azetidine.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds. libretexts.orgyoutube.com It typically involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate in the presence of a base. libretexts.orgyoutube.com For the synthesis of 3-arylazetidines, this would involve coupling a suitable azetidine-derived organoboron species with an aryl bromide, or an azetidine-derived halide with an arylboronic acid. The reaction is known for its high tolerance of functional groups and generally provides good yields. libretexts.orgnih.gov The choice of palladium catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency. youtube.comyoutube.com

The Hiyama cross-coupling reaction provides an alternative to the Suzuki-Miyaura reaction, utilizing organosilanes as the organometallic partner. organic-chemistry.orgorganic-chemistry.org This palladium-catalyzed reaction couples aryl, alkenyl, or alkyl halides with organosilanes, requiring an activating agent such as a fluoride (B91410) ion or a base to polarize the Si-C bond. organic-chemistry.orgyoutube.com A convenient method for the synthesis of 3-arylazetidines involves the Hiyama coupling of 3-iodoazetidines with arylsilanes under mild conditions. organic-chemistry.orgnih.gov Triethoxy(phenyl)silanes with both electron-donating and electron-withdrawing substituents have been shown to afford the desired products in moderate to excellent yields. nih.gov

Table 3: Comparison of Suzuki-Miyaura and Hiyama Cross-Coupling Reactions for Aryl Azetidine Synthesis

FeatureSuzuki-Miyaura CouplingHiyama Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, boronic esters)Organosilanes (e.g., arylsilanes)
Catalyst Palladium complexPalladium complex
Activator BaseFluoride ion or base
Substrates Azetidine-boronic acid/ester + Aryl halide or Azetidine-halide + Arylboronic acid3-Iodoazetidine + Arylsilane

Grignard reagents are powerful nucleophiles that can be used to form carbon-carbon bonds through addition to electrophilic carbon atoms. masterorganicchemistry.com In the context of synthesizing 3-arylated azetidines, a Grignard reagent derived from an aryl bromide, such as 3-bromophenylmagnesium bromide, could potentially be added to an azetidine-3-one. This would be followed by a reduction or other functional group manipulation to achieve the desired substitution pattern. The reactivity of Grignard reagents often needs to be moderated to prevent side reactions, which can be achieved through the use of additives. wisc.eduorganic-chemistry.org For instance, the addition of bis[2-(N,N-dimethylamino)ethyl] ether can selectively moderate the reactivity of Grignard reagents in their addition to acid chlorides to yield ketones. wisc.eduorganic-chemistry.org A similar strategy could be envisioned for the controlled addition to an azetidinone.

Stereoselective Alkylation and Arylation at the Ethyl Position

The introduction of substituents at the ethyl position of this compound and its analogs with high stereocontrol is a critical step in the synthesis of complex, chiral azetidine-containing molecules. Methodologies for the stereoselective alkylation and arylation at this position often rely on the use of chiral auxiliaries, enantioselective catalysts, or the functionalization of prochiral precursors.

One common strategy involves the diastereoselective α-alkylation of N-borane complexes of azetidine derivatives. For instance, the N-borane (BH₃) complex of N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid tert-butyl ester has been shown to undergo diastereoselective α-alkylation. rsc.org This approach leverages the chiral (S)-1-phenylethylamine group, an inexpensive chiral source, to direct the stereochemical outcome of the alkylation. rsc.org However, the diastereoselectivity can be highly dependent on the stereochemistry of the starting azetidine, with (2S,1′S)-isomers providing better results than their (2R,1′S)-counterparts. rsc.org

Another powerful technique for creating functionalized azetidines is the strain-release reaction of 1-azabicyclo[1.1.0]butanes (ABBs). The addition of nucleophilic organometallic species to in situ generated ABBs allows for the selective formation of 3-arylated azetidine intermediates. uni-muenchen.dersc.org This method can be extended to achieve bis-functionalization of the azetidine ring. uni-muenchen.dersc.org Furthermore, α-lithiation of N-protected 3-arylated azetidines followed by trapping with an electrophile presents a viable route for introducing substituents. uni-muenchen.deuni-muenchen.de The enantioselectivity of such reactions is often influenced by experimental conditions like temperature and lithiation time. uni-muenchen.de

Copper-catalyzed reactions have also emerged as a potent tool for the stereoselective functionalization of azetidines. A highly enantioselective difunctionalization of azetines has been developed using a Cu/bisphosphine catalyst to install both boryl and allyl groups, creating two new stereogenic centers with high regio-, enantio-, and diastereoselectivity. nih.gov The resulting versatile boryl and allyl functionalities can be further transformed into other useful chiral azetidines. nih.gov

The table below summarizes various approaches to the stereoselective functionalization of azetidine rings, which are foundational to the synthesis of complex molecules like this compound.

Method
rsc.orguni-muenchen.dersc.orguni-muenchen.denih.gov

Regioselective Aromatic Bromination on Precursor Phenyl Moieties

The synthesis of this compound necessitates the regioselective introduction of a bromine atom at the meta-position of a phenyl precursor. This is typically achieved through electrophilic aromatic substitution on a substituted benzene (B151609) ring where the directing effects of the existing substituents guide the incoming bromine to the desired position. The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity and yield.

Electrophilic Aromatic Substitution with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used and convenient reagent for the bromination of aromatic compounds. manac-inc.co.jp It is a crystalline solid that is easier to handle than liquid bromine. manac-inc.co.jp The bromine atom in NBS is positively polarized, allowing it to act as an electrophile in reactions with electron-rich aromatic rings. manac-inc.co.jp

For the synthesis of a meta-bromo-substituted compound, the precursor phenyl moiety would ideally contain a deactivating, meta-directing group. However, NBS typically reacts smoothly with aromatic rings that are moderately activated by electron-donating groups. manac-inc.co.jp Aromatic rings that are deactivated by electron-withdrawing groups are generally unreactive towards NBS under mild conditions. manac-inc.co.jp To overcome this, the reaction can be carried out in a strong acid, such as sulfuric acid, which enhances the electrophilicity of the brominating species. manac-inc.co.jp

The regioselectivity of NBS bromination is highly dependent on the substituents present on the aromatic ring. For activated arenes, the reaction is often highly para-selective with respect to the most activating group. nih.gov If the para position is blocked, bromination occurs at the ortho position. nih.gov In the context of synthesizing this compound, a precursor such as 1-(1-phenylethyl)azetidine would need to be brominated. The ethylazetidine substituent is an activating, ortho-, para-director. Therefore, direct bromination with NBS would likely yield a mixture of ortho- and para-brominated products, not the desired meta-isomer. To achieve meta-bromination, one would need to start with a phenyl ring already containing a meta-directing group, which is later converted to the ethylazetidine moiety, or use a different synthetic strategy.

The table below provides examples of NBS bromination of aromatic compounds, illustrating the reaction conditions and regioselectivity.

Substrate
youtube.comnih.govmanac-inc.co.jp
Oxidative Bromination of Arenes

Oxidative bromination is an alternative method for introducing bromine onto an aromatic ring. researchgate.netrsc.org This approach utilizes a bromide salt as the bromine source in conjunction with an oxidant. researchgate.netresearchgate.net This method is considered environmentally friendly and offers flexibility in the choice of reaction systems. researchgate.netrsc.org

Various oxidants can be employed, including hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or dimethyl sulfoxide (B87167) (DMSO). researchgate.net For example, a combination of hydrogen bromide (HBr) and DMSO, with a copper salt as a Lewis acid catalyst, has been used for the mono- and di-bromination of 8-aminoquinoline (B160924) amides. researchgate.net Another system involves a nitrosonium ion (NO⁺) catalyst, which can be generated from bromide salts, oxygen gas as the terminal oxidant, and a Brønsted acid like sulfuric acid or trifluoroacetic acid (TFA). researchgate.net This method is transition-metal-free and proceeds under mild temperatures. researchgate.net

The regioselectivity of oxidative bromination is generally governed by the electronic properties of the substrate, similar to other electrophilic aromatic substitution reactions. For electron-rich arenes, these methods often show high selectivity for the para position. organic-chemistry.orgnih.gov An efficient method for the regioselective monobromination of electron-rich aromatic compounds uses a catalytic amount of iodobenzene (B50100) with m-chloroperoxybenzoic acid (m-CPBA) as the oxidant and lithium bromide as the bromine source. organic-chemistry.org This system also favors para-bromination. organic-chemistry.org

The table below summarizes different oxidative bromination systems.

Bromine Source
researchgate.netresearchgate.netorganic-chemistry.orgnih.gov

Stereochemical Control in 1 1 3 Bromophenyl Ethyl Azetidine Synthesis

Diastereoselective Synthetic Pathways

Diastereoselective synthesis aims to produce a specific diastereomer of a product. In the context of 1-[1-(3-bromophenyl)ethyl]azetidine, diastereoselectivity would be relevant if an additional chiral center were present in the molecule, for instance, on the azetidine (B1206935) ring itself. While the target compound has only one stereocenter, we can consider a hypothetical scenario involving a substituted azetidine to illustrate the principles of diastereoselective synthesis.

One common approach to achieve diastereoselectivity is through substrate-controlled reactions, where the existing chirality in the starting material dictates the stereochemical outcome of the reaction. For instance, the synthesis of 2,6-disubstituted tetrahydropyranones has been achieved with excellent diastereoselectivity via a Prins cyclization of 3-bromobut-3-en-1-ols and aldehydes. organic-chemistry.orgnih.gov This reaction proceeds through a stable six-membered chair-like transition state, which directs the incoming substituents to specific positions, resulting in high diastereoselectivity. organic-chemistry.orgnih.gov A similar strategy could be envisioned for the synthesis of a diastereomerically enriched substituted azetidine precursor.

Another powerful method for diastereoselective synthesis is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. This approach is discussed in more detail in section 4.3.

The Staudinger reaction, the [2+2] cycloaddition of a ketene (B1206846) with an imine, is a well-established method for the synthesis of β-lactams (azetidin-2-ones), which are precursors to azetidines. The diastereoselectivity of the Staudinger reaction can often be controlled by the reaction conditions and the nature of the substituents on the ketene and the imine.

A hypothetical diastereoselective synthesis of a substituted this compound could involve the reaction of a chiral imine derived from 1-(3-bromophenyl)ethanamine (B1284783) with a ketene. The facial selectivity of the ketene addition would be influenced by the existing stereocenter in the imine, leading to the preferential formation of one diastereomer. The resulting β-lactam could then be reduced to the corresponding azetidine.

Reaction Type Key Principle Potential Application to Azetidine Synthesis Example from Literature (Analogous Systems)
Substrate-controlled reactionExisting stereocenter directs the formation of a new stereocenter.A chiral precursor containing the 1-(3-bromophenyl)ethyl moiety reacts with reagents to form a substituted azetidine ring with controlled diastereoselectivity.Diastereoselective synthesis of 2,6-disubstituted tetrahydropyranones via Prins cyclization. organic-chemistry.orgnih.gov
Staudinger Reaction[2+2] cycloaddition of a ketene and an imine.Reaction of a chiral imine with a ketene to form a diastereomerically enriched β-lactam, which is then reduced to the azetidine.Control of cis/trans diastereoselectivity in the synthesis of spiro[azetidine-2,3'-indoline]-2',4-diones.

Enantioselective Methodologies

Enantioselective synthesis focuses on the preferential formation of one enantiomer of a chiral product from an achiral or racemic starting material. For the synthesis of this compound, enantioselective methods are crucial for obtaining a single enantiomer.

A key strategy for enantioselective synthesis is the use of chiral catalysts. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomeric product over the other. A plausible enantioselective route to this compound would involve the asymmetric reduction of a suitable precursor ketone, 1-(3-bromophenyl)ethan-1-one, to the chiral alcohol, 1-(3-bromophenyl)ethanol (B1266530). This can be achieved with high enantioselectivity using chiral catalysts such as those based on ruthenium, rhodium, or iridium complexes with chiral ligands.

Another powerful enantioselective method is the use of organocatalysis. Chiral Brønsted acids, for example, have been successfully employed in the catalytic asymmetric iminium ion cyclization of 2-alkenylbenzaldimines to produce 1-aminoindenes with high enantioselectivity. nih.gov A similar strategy could potentially be developed for the asymmetric synthesis of the 1-(3-bromophenyl)ethyl amine precursor.

Furthermore, enzymatic reactions offer excellent enantioselectivity under mild conditions. Lipases, for instance, are widely used for the kinetic resolution of racemic alcohols, including derivatives of 1-phenylethanol. In a kinetic resolution, one enantiomer of the racemic starting material reacts much faster with the enzyme, leaving the unreacted enantiomer in high enantiomeric excess.

Methodology Description Potential Application to Target Synthesis Reported Enantioselectivity (Analogous Systems)
Asymmetric CatalysisA chiral catalyst creates a chiral environment, favoring the formation of one enantiomer.Asymmetric reduction of 1-(3-bromophenyl)ethan-1-one to (R)- or (S)-1-(3-bromophenyl)ethanol using a chiral metal catalyst.Up to 95% ee for the bromohydroxylation of cinnamyl alcohols using a (DHQD)2PHAL catalyst. nih.gov
OrganocatalysisA small chiral organic molecule catalyzes the reaction enantioselectively.Asymmetric synthesis of the chiral amine precursor via a catalytic asymmetric iminium ion reaction.High enantioselectivities reported for the synthesis of 1-aminoindene derivatives using a chiral N-triflyl phosphoramide (B1221513) catalyst. nih.gov
Enzymatic ResolutionAn enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture.Kinetic resolution of racemic 1-(3-bromophenyl)ethanol using a lipase (B570770) to obtain one enantiomer in high purity.Widely used for the resolution of various secondary alcohols.

Chiral Auxiliary and Catalyst-Directed Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This approach is one of the most reliable and versatile methods for asymmetric synthesis. wikipedia.orgresearchgate.net

A well-established class of chiral auxiliaries are the oxazolidinones, which can be used to direct the stereoselective alkylation of enolates. researchgate.net For the synthesis of this compound, a strategy could involve the use of a chiral auxiliary attached to the nitrogen atom of a precursor. For instance, a chiral sulfonamide, such as a derivative of camphorsultam, could be used. wikipedia.org The diastereoselective addition of a 3-bromophenyl organometallic reagent to an imine derived from this chiral sulfonamide would lead to the formation of a diastereomerically enriched amine precursor. Subsequent cyclization to the azetidine and removal of the chiral auxiliary would yield the desired enantiomerically enriched product.

Another widely used chiral auxiliary is tert-butanesulfinamide. nih.gov Condensation of tert-butanesulfinamide with 3-bromobenzaldehyde (B42254) would yield a chiral sulfinylimine. Diastereoselective addition of a methyl organometallic reagent to this imine would produce the corresponding sulfinamide with high diastereoselectivity. Subsequent conversion of the resulting amine to the azetidine would provide an enantiomerically enriched product. nih.gov

Catalyst-directed approaches, as mentioned in the previous section, are also highly effective. In these methods, a chiral catalyst, rather than a stoichiometric chiral auxiliary, controls the stereoselectivity. Gold-catalyzed cyclization of chiral N-propargylsulfonamides has been shown to be a practical and flexible route to chiral azetidin-3-ones. nih.gov This highlights the potential of using chiral catalysts in combination with suitable protecting groups to achieve stereocontrol in azetidine synthesis.

Approach Description Synthetic Strategy for Target Compound Key Intermediates
Chiral Oxazolidinone Auxiliary An oxazolidinone is attached to a substrate to direct a stereoselective reaction.N-acylated oxazolidinone is alkylated with a 1-bromo-1-(3-bromophenyl)ethane equivalent, followed by auxiliary removal and cyclization.Chiral N-acyl oxazolidinone
Chiral Sulfonamide Auxiliary A chiral sulfonamide, like a camphorsultam derivative, directs the formation of a new stereocenter.Diastereoselective addition of a 3-bromophenyl organometallic reagent to an imine derived from a chiral sulfonamide.Chiral sulfonamide-imine adduct
tert-Butanesulfinamide Auxiliary tert-Butanesulfinamide is used to form a chiral imine, which undergoes diastereoselective addition.Diastereoselective addition of a methyl Grignard reagent to an imine formed from 3-bromobenzaldehyde and tert-butanesulfinamide.Chiral N-tert-butanesulfinylimine
Catalyst-Directed Synthesis A chiral catalyst controls the stereochemical outcome of the reaction.Asymmetric transfer hydrogenation of 1-(3-bromophenyl)ethan-1-one using a chiral transition metal catalyst.1-(3-bromophenyl)ethan-1-one

Mechanistic Insights into Azetidine Ring Formation and Functionalization

Elucidation of Ring-Closure Reaction Mechanisms (e.g., S_N2, Radical, Pericyclic)

The construction of the azetidine (B1206935) ring can be achieved through various mechanistic pathways, each offering distinct advantages in terms of substrate scope and stereochemical control.

Intramolecular S_N2 Cyclization: A primary and widely used method for forming the azetidine ring is through intramolecular nucleophilic substitution (S_N2). quimicaorganica.org This reaction typically involves a γ-amino halide or a related substrate where the amine nitrogen acts as the nucleophile, displacing a leaving group at the γ-position. wikipedia.org The reaction proceeds via a concerted, stereospecific pathway. quimicaorganica.org For instance, the synthesis of a substituted azetidine like 1-[1-(3-Bromophenyl)ethyl]azetidine could potentially be envisioned starting from a precursor like 4-halo-N-[1-(3-bromophenyl)ethyl]butan-2-amine, where the secondary amine attacks the carbon bearing the halogen. Lewis acid coordination to the nitrogen can activate the substrate for this ring-opening via an S_N2 pathway. iitk.ac.in

Radical Cyclization: Radical-based methods provide an alternative approach, particularly for the synthesis of highly substituted azetidines. A notable example is the anti-Baldwin 4-exo-dig radical cyclization. nih.gov In a process utilizing a copper-based photoredox catalyst under visible light, an alkyl radical can be generated from an iodoethyl-ynamide precursor. This radical then undergoes a 4-exo-dig cyclization onto the alkyne, selectively forming the four-membered azetidine ring over the thermodynamically more favorable 5-endo-dig pathway. nih.gov This method demonstrates high functional group tolerance and allows for the construction of complex azetidine structures. nih.gov

Pericyclic Reactions: Pericyclic reactions, specifically [2+2] cycloadditions, represent a powerful and efficient strategy for azetidine synthesis. rsc.orgresearchgate.net The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, can yield functionalized azetidines. rsc.orgresearchgate.net More recently, visible-light-mediated [2+2] cycloadditions catalyzed by iridium photocatalysts have been developed. These reactions proceed via a triplet energy transfer mechanism under mild conditions, accommodating a broad range of oximes and olefins to produce highly functionalized azetidines. chemrxiv.org

Ring-Closure Mechanism Description Key Features
Intramolecular S_N2 A γ-amino group displaces a leaving group on the same molecule. quimicaorganica.orgConcerted, stereospecific, common for simple azetidines.
Radical Cyclization A radical is generated and adds to an unsaturated bond (e.g., alkyne) in a 4-exo-dig manner. nih.govAccess to complex structures, often requires photoredox catalysis. nih.gov
Pericyclic ([2+2] Cycloaddition) An imine or oxime reacts with an alkene upon photochemical activation to form the four-membered ring. rsc.orgresearchgate.netEfficient for functionalized azetidines, can be catalyzed by photosensitizers. chemrxiv.org

Role of Transition Metal Catalysts in Azetidine Synthesis

Transition metal catalysis has become indispensable for the synthesis of azetidines, enabling reactions that are otherwise challenging. Catalysts based on palladium, copper, rhodium, gold, and iridium have been instrumental in developing novel synthetic routes.

Palladium: Palladium catalysts are highly effective in promoting intramolecular C-H amination reactions to form azetidines. acs.org For example, using a picolinamide (B142947) (PA) protecting group on an amine substrate, a Pd catalyst can facilitate the cyclization by activating a γ-C(sp³)–H bond, even on unactivated methyl groups. acs.org This method is valued for its predictable selectivity and use of inexpensive reagents. acs.org Gaunt and co-workers have shown that a Pd(II)-catalyzed intramolecular γ-C(sp³)–H amination can proceed via a Pd(IV) intermediate, which undergoes reductive elimination to forge the azetidine ring. rsc.org

Copper: Copper complexes are widely used in photoredox catalysis for azetidine synthesis. As mentioned, a heteroleptic copper complex can catalyze the radical 4-exo-dig cyclization of ynamides under visible light irradiation to produce a variety of highly functionalized azetidines. nih.gov

Rhodium and Gold: Rhodium catalysts have been employed in the one-carbon ring expansion of bicyclic methylene (B1212753) aziridines to yield methylene azetidines, proceeding through an aziridinium (B1262131) ylide intermediate. nih.gov Gold catalysts have been shown to facilitate the oxidative cyclization of chiral N-propargylsulfonamides. This reaction proceeds through a reactive α-oxogold carbene intermediate which then undergoes intramolecular N-H insertion to form chiral azetidin-3-ones. nih.gov

Iridium: Iridium-based photosensitizers are effective in promoting aza-Paterno-Büchi reactions. A visible-light-induced [2+2] cycloaddition of 2-isoxazoline-3-carboxylates with alkenes, using an Ir(III) photocatalyst, proceeds via triplet energy transfer to generate azetidines. rsc.org

Catalyst Reaction Type Mechanism Highlight Reference
Palladium (Pd) Intramolecular C-H AminationActivation of γ-C(sp³)–H bonds, often involving a Pd(IV) intermediate. rsc.orgacs.org
Copper (Cu) Radical CyclizationPhotoredox-catalyzed 4-exo-dig cyclization of ynamides. nih.gov
Rhodium (Rh) Ring ExpansionFormation of an aziridinium ylide from an aziridine (B145994) and a carbene. nih.gov
Gold (Au) Oxidative CyclizationGeneration of an α-oxogold carbene followed by intramolecular N-H insertion. nih.gov
Iridium (Ir) [2+2] PhotocycloadditionVisible-light-induced triplet energy transfer to promote cycloaddition. rsc.orgchemrxiv.org

Understanding Conformational Dynamics and Reactivity

The considerable ring strain (approximately 25-26 kcal/mol) makes azetidines more reactive than their five- and six-membered counterparts, such as pyrrolidines and piperidines. rsc.orgresearchwithrutgers.com However, they are significantly more stable and easier to handle than the highly strained three-membered aziridines. rsc.orgresearchwithrutgers.comrsc.org This balance of strain and stability allows for unique reactivity that can be triggered under specific conditions. rsc.orgresearchwithrutgers.com For a molecule like this compound, the bulky substituent on the nitrogen atom will influence the ring-puckering equilibrium and the rate of nitrogen inversion, which in turn can affect its interaction with biological targets or its reactivity in further chemical transformations.

Strain-Driven Ring-Opening Reactions of Azetidine Derivatives

The release of ring strain is a powerful thermodynamic driving force for many reactions involving azetidines. rsc.orgresearchwithrutgers.comnih.gov This inherent reactivity allows azetidines to serve as precursors to a variety of linear, functionalized amines through ring-opening pathways. nih.gov

Azetidines, particularly when activated, are susceptible to ring-opening by nucleophiles. magtech.com.cn The reaction typically requires activation of the azetidine nitrogen, for example, by protonation or formation of a quaternary azetidinium salt, which makes the ring carbons more electrophilic. nih.govmagtech.com.cn

The regioselectivity of the nucleophilic attack is governed by both electronic and steric factors. magtech.com.cn

Electronic Effects: Nucleophiles tend to attack the carbon atom that can best stabilize a positive charge in the transition state. Therefore, in 2-aryl-substituted azetidines, the attack preferentially occurs at the benzylic carbon. iitk.ac.inmagtech.com.cn

Steric Effects: With sterically demanding nucleophiles or substrates, the attack may favor the less substituted carbon atom adjacent to the nitrogen. magtech.com.cn

The ring-opening often proceeds via an S_N2 mechanism, resulting in an inversion of stereochemistry at the attacked carbon. iitk.ac.innih.gov This stereospecificity is valuable for the synthesis of polysubstituted linear amines from chiral azetidines. nih.gov A variety of nucleophiles, including alcohols, thiols, and amines, can participate in these reactions, often facilitated by Lewis acids. beilstein-journals.orgfrontiersin.org

Photoinduced reactions provide another avenue for the ring-opening of azetidines, often termed cycloreversion. These processes can be initiated by direct photoexcitation or, more commonly, through photoinduced electron transfer (PET) using a photosensitizer. nih.gov

Quantum-chemical studies have shown that one-electron reduction of the azetidine ring dramatically facilitates its opening. nih.gov The resulting radical anion is unstable and readily undergoes cleavage of the C-C bond within the four-membered ring. nih.govresearchgate.net Conversely, oxidation can also lower the ring-opening barrier, leading to the formation of a radical cation that fragments. nih.govresearchgate.net For example, the cycloreversion of 1,2,3-triphenylazetidine can be achieved by electron transfer to a radical cation, leading to a stepwise cleavage of C-N and C-C bonds to produce stilbene (B7821643) and N-benzylideneaniline. researchgate.net These photoinduced processes are central to understanding mechanisms like DNA repair, where azetidine-like intermediates are proposed to be resolved via electron-induced cycloreversion. nih.gov

Computational Chemistry and Theoretical Investigations of Azetidine Derivatives

Quantum Chemical Approaches to Reaction Mechanism Prediction

Quantum chemical calculations are instrumental in elucidating the complex mechanisms of chemical reactions. rsc.orgnih.govresearchgate.net By modeling reactions at the atomic level, these methods can map out entire reaction pathways, identify transient intermediates, and calculate the energies of transition states. nih.govresearchgate.net This predictive power allows chemists to understand why certain products are formed, design more efficient syntheses, and even discover new reactions before conducting costly and time-consuming experiments. rsc.orgnih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining reaction outcomes. wikipedia.orgyoutube.com It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgyoutube.comnih.gov The energy and symmetry of these orbitals dictate the feasibility and selectivity of a reaction.

In the context of azetidine (B1206935) synthesis, such as the [2+2] cycloaddition reactions, FMO theory is crucial for understanding stereoselectivity and regioselectivity. acs.orgnih.gov For instance, in the formation of an azetidine ring from an imine and an alkene, the interaction between the imine's LUMO and the alkene's HOMO is often the key orbital interaction. acs.org Computational studies can precisely calculate the energies and spatial distributions of these frontier orbitals. For example, in a study on the synthesis of 2-arylazetidines, quantum chemical calculations revealed that the ideal transition state for the SN2 reaction involves an attack angle of approximately 180°, which maximizes the overlap between the nucleophile's HOMO and the electrophile's LUMO, explaining the observed product formation. acs.org This analysis helps rationalize why certain isomers are favored over others, providing a theoretical basis for experimentally observed outcomes. acs.orgyoutube.com

Table 1: Application of FMO Theory in Azetidine Reactions

Reaction Type Interacting Orbitals Predicted Outcome Reference
[2+2] Cycloaddition Imine (LUMO) + Alkene (HOMO) Stereoselectivity, Regioselectivity acs.org
Intramolecular SN2 Cyclization Nucleophile (HOMO) + Electrophile (LUMO) Regioselectivity (Azetidine vs. Aziridine) acs.orgacs.org
Aza Paternò–Büchi Reaction Excited State Imine + Alkene Feasibility and pathway of cycloaddition nih.gov

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to calculate the potential energy surfaces of chemical reactions. acs.orgfaccts.de This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy difference between the reactants and a transition state is the activation energy barrier (often expressed as Gibbs free energy of activation, ΔG‡). acs.orgfaccts.de

By calculating these barriers for different possible reaction pathways, chemists can predict which reaction is kinetically favored. For example, in the base-induced cyclization to form 2-arylazetidines, calculations showed that the formation of the four-membered azetidine ring was kinetically controlled, as evidenced by the calculated thermodynamic data for cis and trans isomers. acs.org Similarly, computational studies on radical additions to alkenes to form substituted azetidines have shown that the energy barrier for the formation of the azetidine product is significantly lower for strained alkenes, explaining their higher reactivity. acs.org These calculations provide a quantitative framework for understanding and predicting reaction outcomes. researchgate.netnih.gov

Table 2: Calculated Energy Barriers for Model Azetidine Formation Reactions

Reaction System Computational Method Calculated Parameter Finding Reference
Oxirane Ring Opening DFT Activation Parameters (ΔH‡, ΔG‡) Azetidine formation is kinetically favored over other products. acs.org
Radical Addition to Alkenes B3LYP-D3 Reaction Barrier Energy The barrier is 1.5–2 kcal/mol lower for strained vs. unstrained alkenes. acs.org
Pyramidal Inversion in Azetidine Ab initio MO Inversion Barrier Provides data on the conformational dynamics of the azetidine ring. acs.org

The redox properties of azetidine derivatives are crucial for their role in various chemical and biological processes, including DNA repair mechanisms where they can act as intermediates. nih.gov Computational methods can predict redox potentials and analyze the feasibility of electron transfer processes. Studies on azetidine isomers have shown they can act as electron donors. nih.gov The efficiency of this electron transfer can be evaluated through calculations and correlated with experimental data from techniques like steady-state and time-resolved fluorescence. nih.gov

For instance, research has demonstrated that the cis isomer of an azetidine derivative is more easily oxidized than its trans counterpart, a finding supported by both electrochemical studies and theoretical calculations. nih.gov The quenching of fluorescence from photosensitizers in the presence of azetidines supports an electron transfer mechanism from the azetidine to the excited photosensitizer. nih.gov Such computational analyses are vital for understanding and predicting the behavior of azetidines in redox-active environments.

Molecular Docking and Dynamics Simulations for Structural Insights

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as an azetidine derivative) when bound to a second molecule (a receptor, typically a protein). rjptonline.orgrjptonline.org This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target. rjptonline.orgvistas.ac.in For azetidine derivatives, which are explored for various therapeutic activities, docking studies can provide crucial insights into their mechanism of action. rjptonline.orgjmpas.commedwinpublishers.com

Docking simulations place the ligand into the binding site of the protein in various conformations and score each pose based on factors like electrostatic interactions and hydrogen bonding. rjptonline.org Studies on azetidine-2-one derivatives have used programs like AutoDock to predict their binding to enzymes like Enoyl-acyl carrier protein (enoyl-ACP) reductase, a target for antitubercular drugs. rjptonline.orgrjptonline.org The results can reveal key interactions, such as hydrogen bonds, that stabilize the ligand-protein complex, thereby explaining the compound's biological activity. rjptonline.orgvistas.ac.in

Following docking, molecular dynamics (MD) simulations can provide further insights. MD simulates the movement of atoms and molecules over time, allowing researchers to observe the stability of the ligand-protein complex and any conformational changes that may occur upon binding. While specific MD studies on 1-[1-(3-Bromophenyl)ethyl]azetidine are not prominent, the general methodology is broadly applied to understand the dynamic behavior of ligand-receptor systems involving azetidine scaffolds.

Predicting Substrate Scope and Reaction Efficiency

A key goal in synthetic chemistry is to develop reactions that work reliably across a wide range of starting materials (substrates). Computational chemistry can assist in predicting the substrate scope and efficiency of a reaction. By calculating reaction barriers and thermodynamic stabilities for a variety of substrates, researchers can identify which functional groups or structural motifs are likely to be compatible with the reaction conditions. researchgate.netfrontiersin.org

For example, in the synthesis of azetidines via La(OTf)₃-catalyzed aminolysis of epoxy amines, a broad substrate scope was demonstrated experimentally, showing tolerance for various acid-sensitive and Lewis basic functional groups. frontiersin.org Computational modeling of such reactions could explain why certain substrates react efficiently while others are less reactive or lead to side products. acs.org By analyzing the electronic and steric properties of different substrates and their corresponding transition states, a predictive model for reaction success can be developed. acs.orgresearchgate.net This synergy between computation and experiment accelerates the development of robust and versatile synthetic methods for producing complex azetidines.

Synthetic Utility and Chemical Transformations of 1 1 3 Bromophenyl Ethyl Azetidine

Transformations at the 3-Bromophenyl Moiety

The bromine atom on the phenyl ring is a key functional handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Further Cross-Coupling Reactions (e.g., Carbonylation, Amination)

The aryl bromide of 1-[1-(3-Bromophenyl)ethyl]azetidine is well-suited for palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for constructing complex molecular architectures.

Carbonylation: Palladium-catalyzed carbonylation introduces a carbonyl group, converting the aryl bromide into esters, amides, or carboxylic acids. For instance, using carbon monoxide (CO) gas, a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂) with a suitable phosphine (B1218219) ligand such as Xantphos, the bromophenyl group can be converted into a methyl ester in the presence of methanol. nih.gov Similarly, aminocarbonylation can be achieved by reacting it with an amine and CO to furnish the corresponding benzamide. nih.gov A recently developed method allows for the direct carbonylation of aryl bromides using carbon dioxide (CO₂) as the carbonyl source under mild conditions to yield aryl carboxylic acids. acs.orgacs.orgnih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Carbonylation of Aryl Bromides

Product Type Reagents & Conditions Catalyst System Reference
Methyl Ester CO (1 atm), Methanol, Base (e.g., Et₃N), Toluene (B28343), 80-100 °C Pd(OAc)₂, Xantphos nih.gov
Amide CO (1 atm), Primary or Secondary Amine, Base (e.g., Na₂CO₃), Toluene, 60-100 °C Pd(OAc)₂, Xantphos nih.gov
Carboxylic Acid CO₂ (1 atm), Phenylsilane, Base, Solvent (e.g., Dioxane) Pd(dba)₂, DPEPhos acs.orgacs.org

Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines. libretexts.orgwikipedia.org This reaction would allow the bromine atom of this compound to be substituted with a wide variety of primary or secondary amines, leading to the corresponding N-aryl derivatives. capes.gov.brnumberanalytics.comacs.org The reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂ or a pre-formed Pd(0) complex), a phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃) in an inert solvent like toluene or dioxane. libretexts.orgwikipedia.orgacs.org

Generation of Organometallic Reagents (e.g., Aryllithium, Grignard)

The bromo-functionalized phenyl ring can be converted into highly reactive organometallic intermediates, which are potent nucleophiles for forming new carbon-carbon bonds.

Aryllithium Reagents: Treatment of this compound with an alkyllithium reagent, such as n-butyllithium (n-BuLi), typically at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF), can facilitate a halogen-lithium exchange. wikipedia.orgacs.org This reaction would generate the corresponding aryllithium species. This potent nucleophile can then be reacted with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to introduce new functional groups. It is crucial that the reaction conditions are carefully controlled to avoid side reactions. rsc.orgnih.gov

Grignard Reagents: The Grignard reagent can be formed by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent like diethyl ether or THF. wikipedia.orgyoutube.com The resulting organomagnesium compound, (3-(1-(azetidin-1-yl)ethyl)phenyl)magnesium bromide, is a strong nucleophile and base. wikipedia.orgstackexchange.comunp.edu.ar This reagent can react with various electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds. wikipedia.org Initiation of the reaction can sometimes require activation of the magnesium surface, for which a crystal of iodine is often used. stackexchange.com

Derivatization at the Azetidine (B1206935) Nitrogen

The nitrogen atom of the azetidine ring is a secondary amine and thus a site for further functionalization, assuming the 1-ethylphenyl group can be considered a protecting group or if derivatization is performed on a precursor azetidine.

N-Alkylation and N-Arylation Strategies (e.g., Buchwald-Hartwig Couplings)

N-Alkylation: The azetidine nitrogen can be alkylated using various alkylating agents. rsc.org Direct N-alkylation of secondary amines with alkyl halides can sometimes lead to overalkylation, but methods using cesium bases or specific reaction conditions can achieve selective mono-N-alkylation. google.com Another modern approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, where alcohols are used as alkylating agents in the presence of a ruthenium or iridium catalyst, offering an atom-efficient and environmentally friendly alternative. nih.gov

N-Arylation: The Buchwald-Hartwig amination is also applicable for the N-arylation of the azetidine nitrogen. rsc.orgresearchgate.net By coupling the azetidine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand, a variety of aryl groups can be introduced onto the nitrogen atom. This reaction is highly versatile and allows for the synthesis of a broad range of N-aryl azetidines. researchgate.net

Protecting Group Manipulation and Deprotection

In a multi-step synthesis, the azetidine nitrogen would likely be protected to prevent unwanted side reactions. Common protecting groups for amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. masterorganicchemistry.commasterorganicchemistry.com

Boc Group: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a mild base. total-synthesis.com It is stable under a variety of conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comtotal-synthesis.comfishersci.co.uk

Cbz Group: The Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl) and a base. total-synthesis.comijacskros.com A key advantage of the Cbz group is its stability to acidic and basic conditions, while being easily removable by catalytic hydrogenation (e.g., H₂, Pd/C), a process known as hydrogenolysis. masterorganicchemistry.comtotal-synthesis.comorganic-chemistry.org

The choice between these protecting groups allows for orthogonal protection strategies, where one group can be removed selectively in the presence of the other. masterorganicchemistry.com

Table 2: Common Protecting Groups for the Azetidine Nitrogen

Protecting Group Protection Reagent Deprotection Conditions Reference
Boc (tert-butoxycarbonyl) Boc₂O, Base (e.g., NEt₃, NaOH) Strong Acid (e.g., TFA, HCl) total-synthesis.com

Functionalization of the Azetidine Ring Carbons

Direct functionalization of the C-H bonds on the azetidine ring is challenging but achievable through modern synthetic methods. The inherent ring strain of the azetidine can be harnessed to drive certain reactions. rsc.org

One strategy involves the synthesis of azetidin-3-ones, which serve as versatile intermediates. nih.gov The ketone functionality in azetidin-3-one (B1332698) allows for a variety of subsequent transformations, such as nucleophilic additions or reductions, to install substituents at the C3 position. These intermediates can be synthesized through methods like gold-catalyzed intermolecular oxidation of N-propargylsulfonamides. nih.gov

Another approach is directed metalation. The azetidine nitrogen itself can act as a directing group to facilitate ortho-lithiation of an N-aryl substituent. nih.govlookchem.com While this applies to N-aryl azetidines, related strategies can be envisioned for C-H activation on the azetidine ring itself. For example, α-lithiation of N-protected azetidines has been achieved using specific activating groups like the N-thiopivaloyl or N-Botc groups, allowing for the introduction of electrophiles at the C2 position. acs.org Furthermore, photochemical methods like the aza Paternò–Büchi reaction represent a direct [2+2] cycloaddition approach to construct functionalized azetidine rings. nih.gov

C-H Activation for Direct Functionalization

The direct functionalization of saturated heterocycles like azetidines through C-H activation represents a powerful and atom-economical approach to creating molecular diversity. While direct C-H activation studies on this compound itself are not extensively documented, the principles can be inferred from studies on related N-aryl and N-alkyl azetidine systems.

Palladium-catalyzed C-H activation is a prominent strategy. For instance, the Cβ–H bonds of azetidine carboxylic acids have been successfully arylated using a palladium catalyst, demonstrating the feasibility of functionalizing the azetidine ring. nih.gov This method allows for the introduction of various aryl groups, and the strategy has been applied to the synthesis of biologically active molecules. nih.gov

Another key aspect is the role of the nitrogen substituent. N-alkyl groups on an azetidine ring can act as ortho-directing metalation groups, facilitating exclusive aromatic lithiation on an attached aryl ring. mdpi.com Conversely, electron-withdrawing groups on the nitrogen tend to promote lithiation at the α-position of the azetidine ring itself. mdpi.com In the case of this compound, the N-substituent is neither strongly donating nor withdrawing, suggesting that competitive C-H activation at either the azetidine ring or the bromophenyl group could be possible, depending on the specific reaction conditions and catalyst employed.

Research on other heterocyclic systems has shown that radical-induced, palladium-catalyzed C-H activation can functionalize positions that are otherwise difficult to access. researchgate.net Such methods could potentially be adapted for the selective functionalization of the azetidine core or the phenyl ring of this compound.

α-Lithiation and Electrophile Trapping

The α-lithiation of azetidines, followed by trapping with an electrophile, is a cornerstone method for their functionalization at the C2 position. The success of this reaction is highly dependent on the nature of the substituent on the azetidine nitrogen.

For this strategy to be effective, the nitrogen atom is typically protected with an electron-withdrawing group, such as Boc (tert-butoxycarbonyl) or a sulfonyl group. mdpi.com These groups increase the acidity of the α-protons, facilitating deprotonation by a strong base like sec-butyllithium (B1581126) (s-BuLi). While the N-substituent of this compound is not a traditional protecting group, studies on analogous systems, such as N-((S)-1-arylethyl)azetidine-2-carbonitriles, have shown that diastereoselective α-alkylation can be achieved. rsc.org In that case, complexation with a borane (B79455) was used to facilitate the reaction. rsc.org

The general procedure involves treating the N-substituted azetidine with a lithium base at low temperatures, followed by the addition of an electrophile. The stereoselectivity of the electrophile trapping can be influenced by the specific protecting group, the electrophile itself, and the reaction conditions. nih.gov For example, α-lithiation of N-thiopivaloylazetidin-3-ol and subsequent trapping generally yields trans-diastereomers. nih.gov

The following table summarizes the conditions for α-lithiation and electrophile trapping of various azetidine derivatives, which can serve as a guide for potential reactions with this compound.

N-Substituent/Activating GroupBaseElectrophileProductReference
N-Bocs-BuLiD₂O, MeI, Aldehydes2-Substituted N-Boc azetidines mdpi.com
N-Thiopivaloyl (with 3-OH)s-BuLiVarious electrophiles2-Substituted 3-hydroxyazetidines nih.gov
N-((S)-1-arylethyl) (as borane complex)LDABenzyl bromideα-Benzylated azetidine-2-carbonitrile rsc.org

Ring Expansion Reactions to Other Heterocycles

The inherent ring strain of the four-membered azetidine ring makes it a suitable precursor for ring expansion reactions to form larger, more stable heterocyclic systems. These transformations can be initiated by various reagents and catalysts.

One common strategy involves a one-carbon ring expansion. For example, the reaction of azetidines with diazo compounds in the presence of a copper catalyst can lead to the formation of pyrrolidines through a nih.govresearchgate.net-Stevens rearrangement. chemrxiv.org This method has been shown to be effective for expanding azetidines to five-membered rings. chemrxiv.org

Another approach involves the rearrangement of functionalized azetidines. The treatment of 2-(haloalkyl)azetidines can induce a ring expansion to form pyrrolidines. epfl.ch This transformation is believed to proceed through a bicyclic aziridinium (B1262131) ion intermediate, followed by nucleophilic attack that opens the ring to the larger heterocycle. epfl.chresearchgate.net Given the presence of a bromine atom on the phenyl ring of this compound, palladium-catalyzed cross-coupling reactions could be used to install a functional group that could then participate in a ring expansion.

Conversion to Other Nitrogen-Containing Heterocyclic Systems (e.g., Pyrrolidines, β-Lactams)

Beyond simple ring expansion, this compound can be envisioned as a starting material for a variety of other important nitrogen-containing heterocycles, such as pyrrolidines and β-lactams.

Pyrrolidines: The conversion of azetidines to pyrrolidines can be achieved through several methods. As mentioned previously, ring expansion reactions are a direct route. chemrxiv.orgepfl.ch A notable example is the thermal isomerization of 2-(iodomethyl)azetidine derivatives, which can be formed from the corresponding alcohols. researchgate.net Increasing the reaction temperature from 20 °C to 50 °C was found to switch the reaction outcome from the azetidine to the corresponding 3-iodopyrrolidine. researchgate.net This suggests that functionalization of the azetidine ring of this compound, for example at the C3 position, could provide a handle for such a transformation.

β-Lactams (Azetidin-2-ones): The synthesis of β-lactams from pre-existing azetidine rings is less common than their synthesis via [2+2] cycloadditions. However, oxidation of the azetidine ring at the C2 position could theoretically yield an azetidin-2-one. More practically, the structural motifs present in this compound could be incorporated into synthetic routes that target β-lactams. The chemistry of aziridines, which can be converted to β-lactams, is well-established and sometimes involves ring-expansion processes. arkat-usa.orgresearchgate.net

Advanced Spectroscopic and Spectrometric Methods for Structural Confirmation of 1 1 3 Bromophenyl Ethyl Azetidine and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 15N, 1H-1H NOESY, 1H-13C HMBC, 1H-15N HMBC)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of 1-[1-(3-Bromophenyl)ethyl]azetidine and its analogues. A combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (e.g., NOESY, HMBC) NMR experiments provides a complete picture of the molecular framework. ipb.pt

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the bromophenyl ring, the methine proton of the ethyl group, the methyl protons, and the methylene (B1212753) protons of the azetidine (B1206935) ring. chemicalbook.com The splitting patterns (coupling) between adjacent protons help to establish the connectivity of the ethyl and azetidine fragments.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. chemicalbook.com Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., aromatic, aliphatic).

¹⁵N NMR spectroscopy is particularly useful for characterizing nitrogen-containing heterocycles like azetidines. ipb.pt The chemical shift of the nitrogen atom in the azetidine ring provides direct evidence of its presence and electronic environment. For instance, unsubstituted azetidine shows a ¹⁵N resonance at δ 25.3 ppm. ipb.pt

Two-dimensional NMR techniques are crucial for assembling the complete molecular structure.

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) helps to determine the spatial proximity of protons. This is particularly valuable for establishing the stereochemistry of chiral centers.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds). This is instrumental in connecting the bromophenyl, ethyl, and azetidine fragments of the molecule. For example, correlations would be expected between the protons of the ethyl group and the carbons of the azetidine ring. ipb.pt

¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) establishes correlations between protons and the nitrogen atom, definitively confirming the attachment of the ethyl group to the nitrogen of the azetidine ring. umich.edu

Table 1: Representative NMR Data for Azetidine Derivatives

NucleusChemical Shift (ppm) RangeKey Correlations (HMBC)
¹H Aromatic: 7.0-8.0
Azetidine CH₂: 2.0-4.0
Ethyl CH: 3.0-4.5
Ethyl CH₃: 1.0-2.0
¹³C Aromatic: 120-145
Azetidine CH₂: 40-60
Ethyl CH: 50-70
Ethyl CH₃: 10-25
¹⁵N Azetidine: 20-60

Note: The exact chemical shifts will vary depending on the specific analogue and the solvent used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. chemicalbook.com For this compound, the IR spectrum would display characteristic absorption bands corresponding to the different parts of the molecule.

Key expected vibrational frequencies include:

C-H stretching (aromatic): Typically observed around 3000-3100 cm⁻¹.

C-H stretching (aliphatic): Found in the region of 2850-2960 cm⁻¹ for the ethyl and azetidine groups. jmchemsci.com

C=C stretching (aromatic): Aromatic ring vibrations usually appear in the 1450-1600 cm⁻¹ range.

C-N stretching (azetidine): This vibration is expected in the fingerprint region, typically between 1000-1250 cm⁻¹.

C-Br stretching: The presence of the bromine atom would be confirmed by a band in the lower frequency region of the spectrum, generally between 500-700 cm⁻¹. acs.orgchemicalbook.com

The absence of certain peaks can also be informative. For example, the absence of a strong, broad O-H stretching band around 3200-3600 cm⁻¹ or a sharp C=O stretching band around 1700 cm⁻¹ would indicate the absence of hydroxyl or carbonyl functionalities, respectively. mdpi.com

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2960
Aromatic C=CStretching1450 - 1600
Azetidine C-NStretching1000 - 1250
C-BrStretching500 - 700

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact molecular weight of a compound with a very high degree of accuracy. mdpi.com This allows for the determination of the molecular formula. For this compound (C₁₁H₁₄BrN), HRMS would confirm the elemental composition by matching the measured mass to the calculated theoretical mass.

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. libretexts.org Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 1:1 ratio). youtube.com This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass-to-charge units. youtube.comnih.gov The presence of this distinct isotopic signature is strong evidence for the incorporation of a single bromine atom in the molecule. researchgate.net

Fragmentation patterns observed in the mass spectrum can also provide structural information, revealing the different components of the molecule.

X-ray Crystallography for Absolute Configuration Determination

For chiral molecules like this compound, which contains a stereocenter at the benzylic carbon, X-ray crystallography is the gold standard for determining the absolute configuration. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The diffraction data allows for the creation of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of all atoms. researchgate.net This provides an unambiguous determination of the bond lengths, bond angles, and the absolute stereochemistry (R or S configuration) of the chiral center. While obtaining suitable crystals can be a challenge, a successful X-ray crystallographic analysis provides definitive proof of the molecule's three-dimensional structure. acs.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a pure organic compound. azom.com The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. mu.edu.iq

For this compound (C₁₁H₁₄BrN), the theoretical elemental composition would be calculated. The experimental results from the elemental analyzer must fall within a narrow margin of error of these theoretical values to confirm the purity and the proposed molecular formula of the synthesized compound. nih.gov This technique is often used in conjunction with other spectroscopic methods to provide comprehensive structural validation. unacademy.comallen.inunacademy.com

Table 3: Theoretical Elemental Composition of C₁₁H₁₄BrN

ElementAtomic MassNumber of AtomsTotal MassPercentage
Carbon (C)12.0111132.1154.56%
Hydrogen (H)1.011414.145.84%
Bromine (Br)79.90179.9033.00%
Nitrogen (N)14.01114.015.79%
Total 240.16 100.00%

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